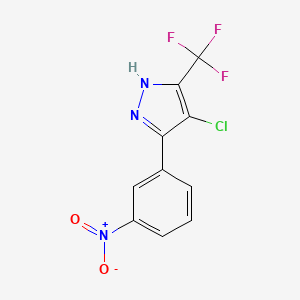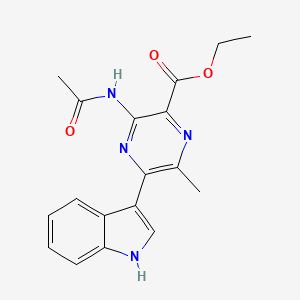
1-acetyl-3-(3,4-diethoxybenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-3-(3,4-diethoxybenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound with a complex structure It belongs to the class of indazole derivatives, which are known for their diverse biological activities
Preparation Methods
The synthesis of 1-acetyl-3-(3,4-diethoxybenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves multiple steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the acetyl and benzyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-acetyl-3-(3,4-diethoxybenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cyclization: Cyclization reactions can form additional ring structures, enhancing the compound’s complexity and potential biological activity.
Scientific Research Applications
1-acetyl-3-(3,4-diethoxybenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-3-(3,4-diethoxybenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-acetyl-3-(3,4-diethoxybenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other indazole derivatives, such as:
1-acetyl-3-(3,4-dimethoxybenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound has similar structural features but with different substituents on the benzyl group, leading to variations in biological activity.
1-acetyl-3-(3,4-dihydroxybenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: The presence of hydroxyl groups can significantly alter the compound’s reactivity and biological properties.
1-acetyl-3-(3,4-dichlorobenzyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Chlorine substituents can enhance the compound’s stability and potentially its biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-acetyl-3-[(3,4-diethoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C22H28N2O4/c1-6-27-19-9-8-15(11-20(19)28-7-2)10-16-21-17(24(23-16)14(3)25)12-22(4,5)13-18(21)26/h8-9,11H,6-7,10,12-13H2,1-5H3 |
InChI Key |
FWPNTKIZHVWWRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NN(C3=C2C(=O)CC(C3)(C)C)C(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide](/img/structure/B11077213.png)
![N-(2,5-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11077217.png)
![13,13-dimethyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11077224.png)
![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11077230.png)
![2-methyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11077232.png)
![2,5-dibromo-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11077240.png)


![1-(8-(4-Bromophenyl)-1-(2-chlorophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone](/img/structure/B11077257.png)

![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide](/img/structure/B11077273.png)
![2-[1-(3-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11077279.png)
![N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11077289.png)
![3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11077297.png)
